molecular formula C17H26ClNO4 B141825 Ibopamine hydrochloride CAS No. 75011-65-3

Ibopamine hydrochloride

Cat. No. B141825
CAS RN: 75011-65-3
M. Wt: 343.8 g/mol
InChI Key: ALIXRWKJZYLBJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ibopamine hydrochloride is an orally active derivative of dopamine, which is metabolized to its active form, epinine. It exhibits a range of pharmacological activities, including dopaminergic—DA1 and DA2—activity, alpha 1, alpha 2, beta 1, and beta 2 activity, with indirect sympathomimetic action of dopamine . It has been shown to increase renal blood flow, diuresis, and urinary excretion of sodium, potassium, and creatinine . Ibopamine has been used in various clinical settings, including as an adjunct and substitute for dopamine in patients with severe heart failure awaiting heart transplantation , and in the treatment of congestive heart failure .

Synthesis Analysis

The synthesis of ibopamine hydrochloride involves several chemical reactions starting from 3,4-dimethoxyphenethylamine. The process includes N-benzylation, N-methylation, esterification, demethylation, debenzylation, and salt formation. An improved synthesis method has been reported where nickel is used instead of palladium/carbon, and sodium borohydride is employed as the reductive agent. This method is considered economical and suitable for industrial production .

Molecular Structure Analysis

The molecular structure of ibopamine hydrochloride has been confirmed through various analytical techniques, including infrared spectroscopy (IR), mass spectrometry (MS), proton nuclear magnetic resonance (^1H NMR), and elemental analysis (EA) . These techniques ensure the correct identification of the synthesized compound and its purity.

Chemical Reactions Analysis

Ibopamine undergoes hydrolysis to form the active moiety epinine. This transformation is crucial for its pharmacological activity, as epinine is responsible for the drug's effects on the cardiovascular and renal systems . The chemical stability and reactivity of ibopamine under different conditions are essential for its therapeutic efficacy and shelf life.

Physical and Chemical Properties Analysis

The physical and chemical properties of ibopamine hydrochloride, such as solubility, stability, and hygroscopicity, are important for its formulation and administration. These properties have been studied to optimize the drug's delivery and ensure its effectiveness in clinical use .

Clinical Tolerability and Case Studies

Ibopamine hydrochloride has been investigated for its clinical tolerability in volunteers, showing that it can be administered in increasing doses without significant side effects. The drug led to a progressive increase in diuresis and a marginal decrease in body weight, without affecting hematological and biochemical parameters . In patients with severe congestive heart failure, ibopamine improved hemodynamic and metabolic responses to exercise, both after acute and chronic therapy, without significant adverse effects . Additionally, ibopamine has been evaluated as a provocative test in patients with open-angle glaucoma, confirming its utility in detecting hydrodynamic disorders .

Scientific Research Applications

Pharmacodynamic and Pharmacokinetic Properties

Ibopamine hydrochloride, an orally active derivative of dopamine, undergoes hydrolysis to epinine, its active moiety. It has demonstrated inotropic and vasodilating properties, improving cardiac and systemic hemodynamics by increasing cardiac output and reducing afterload. This has led to its use in treating moderate to severe congestive heart failure, showing benefits in functional class and clinical symptoms (Henwood & Todd, 1988).

Metabolic Fate and Pharmacokinetics

Ibopamine's metabolism has been studied using high-performance liquid chromatography with electrochemical detection. These methods were applied to understand the pharmacokinetics and metabolic fate of epinine after oral administration of ibopamine, demonstrating its transformation and excretion patterns in the human body (Gifford, Randolph, Heineman, & Ziemniak, 1986).

Application in Heart Failure Treatment

Ibopamine acts predominantly as a vasodilator and inhibitor of neuroendocrine activation in congestive heart failure, with mild positive inotropic effects. It's been found effective in combination with conventional therapies like digoxin, diuretics, and/or ACE inhibitors for treating patients with mild to severe congestive heart failure (Spencer, Faulds, & Fitton, 1993).

Ocular Applications

Notably, ibopamine has been used as a mydriatic agent in ocular applications. Studies show that it induces mydriasis and is well-tolerated when applied topically. Its mydriatic effect is correlated with the concentration of epinine in the aqueous humor, suggesting a direct stimulation of alpha 1-adrenergic receptors (Soldati, Gianesello, Galbiati, Gazzaniga, & Virno, 1993).

Use in Diagnostics and Glaucoma

Ibopamine has been used in glaucoma diagnostics as a pharmacological provocative test. Its ability to induce transient increases in intraocular pressure in glaucomatous eyes without significant effects in normal eyes confirms its utility in detecting hydrodynamic disorders (Giuffré, Taverniti, & di Staso, 2004).

Hemodynamic and Neurohormonal Effects

In heart failure patients, ibopamine demonstrates dose-related hemodynamic and neurohormonal responses. Lower doses exert beneficial neurohormonal, hemodynamic, and renal effects without increased inotropic effects. These properties suggest its potential role in treating patients with severe left ventricular dysfunction who remain symptomatic despite other therapies (Pouleur, 1995).

Metabolism in Animals

Research on ibopamine's metabolism in dogs showed that it exerts cardiovascular effects similar to intravenously infused dopamine. This study provided insight into the drug's transformation and excretion in animal models, which is crucial for understanding its therapeutic potential and safety profile (Pocchiari, Pataccini, Castelnovo, Longo, Paro, & Casagrande, 1986).

properties

IUPAC Name

[4-[2-(methylamino)ethyl]-2-(2-methylpropanoyloxy)phenyl] 2-methylpropanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO4.ClH/c1-11(2)16(19)21-14-7-6-13(8-9-18-5)10-15(14)22-17(20)12(3)4;/h6-7,10-12,18H,8-9H2,1-5H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALIXRWKJZYLBJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)OC1=C(C=C(C=C1)CCNC)OC(=O)C(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0020864
Record name N-Methyldopamine,O,O'-diisobutyroylester hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0020864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ibopamine hydrochloride

CAS RN

75011-65-3
Record name Ibopamine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75011-65-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ibopamine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075011653
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Methyldopamine,O,O'-diisobutyroylester hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0020864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[2-(methylamino)ethyl]-1,2-phenylene isobutyrate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.070.939
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name IBOPAMINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3VXW2HU8GS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ibopamine hydrochloride
Reactant of Route 2
Ibopamine hydrochloride
Reactant of Route 3
Reactant of Route 3
Ibopamine hydrochloride
Reactant of Route 4
Ibopamine hydrochloride
Reactant of Route 5
Reactant of Route 5
Ibopamine hydrochloride
Reactant of Route 6
Ibopamine hydrochloride

Citations

For This Compound
103
Citations
GF Melloni, R Melloni, GM Minoja, G Scarazzati… - European Journal of …, 1981 - Springer
The clinical tolerance of ibopamine hydrochloride (SB 7505) was investigated in 12 volunteers. The drug was administered on alternate days (2nd, 4th, 6th, 8th, 10th, 12th), starting at …
Number of citations: 14 link.springer.com
RJ Kasmer, RE Cutler, MA Munger… - British Journal of …, 1990 - Wiley Online Library
To examine the renal effects of ibopamine HCl we evaluated 15 patients with New York Heart Association Class II‐III congestive heart failure and mild renal insufficiency (creatinine …
Number of citations: 8 bpspubs.onlinelibrary.wiley.com
C Casagrande, P Ghirardi… - Cardiovascular Drug …, 1985 - Wiley Online Library
… Ibopamine hydrochloride has two melting points (130C and 135138C) and a pKa of 9.15. It is freely soluble in water but has lipophilic properties also in the protonated form; the partition …
Number of citations: 25 onlinelibrary.wiley.com
T Nakano, Y Morimoto, Y Kakuta, T Konishi… - Arzneimittel …, 1986 - europepmc.org
Acute effects of 200 mg of orally given 4-[2-(methylamino) ethyl]-o-phenylene diisobutyrate hydrochloride (ibopamine hydrochloride) which is a new diisobutyric ester of N-…
Number of citations: 37 europepmc.org
L Soldati, V Gianesello, I Galbiati, A Gazzaniga… - Experimental eye …, 1993 - Elsevier
Ibopamine is an original dopamine analogue. The drug, instilled in the conjunctival sac, induces mydriasis and is well-tolerated. In the present study, we have investigated the …
Number of citations: 24 www.sciencedirect.com
H Itoh - The American journal of medicine, 1991 - Elsevier
Ibopamine is an orally active derivative of dopamine (DA) which metabolizes to its active form, epinine. Epinine is one of the few catecholamines that possess dopaminergic—DA 1 and …
Number of citations: 23 www.sciencedirect.com
Y Morimoto, A Kasai, K Nagano, M Umino… - Kokyu to junkan …, 1989 - europepmc.org
[Acute and chronic effects of a new oral inotropic agent, ibopamine hydrochloride, on hemodynamic and metabolic responses to ergometer exercise in patients with severe congestive …
Number of citations: 2 europepmc.org
F Pocchiari, R Pataccini, P Castelnovo… - Arzneimittel …, 1986 - europepmc.org
… Plasma levels and urinary excretion of metabolites were investigated in dogs after oral administration of 4 mg/kg of ibopamine hydrochloride. Epinine, which was readily formed from …
Number of citations: 15 europepmc.org
JW McLaren, DC Herman, RF Brubaker… - … & visual science, 2003 - arvojournals.org
… Drugs used in the study were: ibopamine hydrochloride 2% ophthalmic solution (Tubilux, Pomezia, Italy), tropicamide 1% ophthalmic solution (Bausch & Lomb Pharmaceuticals, Tampa, …
Number of citations: 32 arvojournals.org
JM Henwood, PA Todd - Drugs, 1988 - Springer
Synopsis Ibopamine is an orally active derivative of dopamine which undergoes hydrolysis to the active moiety epinine. In single-dose and short term studies ibopamine demonstrated …
Number of citations: 54 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.